3-(4-Methoxyphenyl)cyclopentanone
Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals or organoboron reagents in its mechanism of action.
Mode of Action
It’s known to be involved in suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets to facilitate bond formation.
Biochemical Pathways
Given its role in suzuki–miyaura coupling , it’s likely that it’s involved in pathways related to carbon-carbon bond formation.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
Given its role in suzuki–miyaura coupling , it’s likely that the compound facilitates the formation of carbon-carbon bonds, which could have various downstream effects depending on the specific context.
Action Environment
It’s known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Biochemical Analysis
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 3-(4-Methoxyphenyl)cyclopentanone is not yet fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully understood. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet fully understood. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naltrexone-6-beta-ol is primarily formed through the hepatic metabolism of naltrexone. The enzymatic reduction of naltrexone’s ketone group results in the formation of 6-beta-naltrexol . This process involves hepatic dihydrodiol dehydrogenase enzymes .
Industrial Production Methods
Industrial production of naltrexone-6-beta-ol typically involves the synthesis of naltrexone followed by its enzymatic reduction. The process includes:
Synthesis of Naltrexone: Naltrexone is synthesized through a series of chemical reactions starting from thebaine or oripavine.
Enzymatic Reduction: Naltrexone undergoes enzymatic reduction by hepatic dihydrodiol dehydrogenase enzymes to form naltrexone-6-beta-ol.
Chemical Reactions Analysis
Types of Reactions
Naltrexone-6-beta-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to naltrexone.
Reduction: The ketone group in naltrexone is reduced to form naltrexone-6-beta-ol.
Substitution: It can undergo substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Enzymatic reduction using hepatic dihydrodiol dehydrogenase enzymes.
Substitution: Reagents like alkyl halides can be used for substitution reactions at the hydroxyl groups.
Major Products Formed
Oxidation: Naltrexone.
Reduction: Naltrexone-6-beta-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Naltrexone-6-beta-ol has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of opioid receptor antagonists.
Biology: Studied for its role in opioid receptor binding and its effects on opioid-induced behaviors.
Industry: Used in the development of new opioid receptor antagonists and related pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Naltrexone: The parent compound from which naltrexone-6-beta-ol is derived.
Naloxone: Another opioid receptor antagonist with a similar structure but different pharmacokinetic properties.
Nalorphine: An older opioid antagonist with partial agonist activity.
Uniqueness
Naltrexone-6-beta-ol is unique due to its high selectivity for the mu-opioid receptor and its ability to act as a neutral antagonist . Unlike naltrexone, which is an inverse agonist, naltrexone-6-beta-ol does not reduce basal mu-opioid receptor signaling, resulting in a lower potential for precipitating opioid withdrawal symptoms .
Properties
IUPAC Name |
3-(4-methoxyphenyl)cyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVGGHJBRCDSGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555743 | |
Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116526-34-2 | |
Record name | 3-(4-Methoxyphenyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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